![molecular formula C8H8F3N3OS B2898066 N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide CAS No. 865659-50-3](/img/structure/B2898066.png)

N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

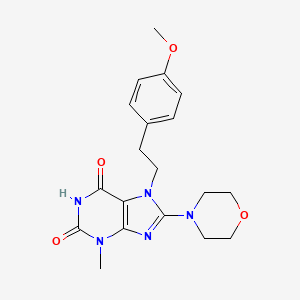

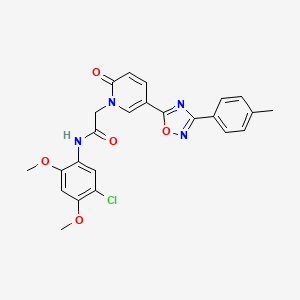

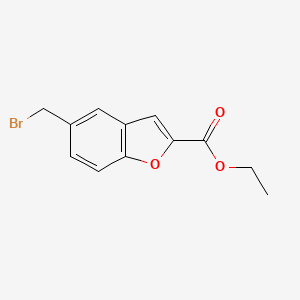

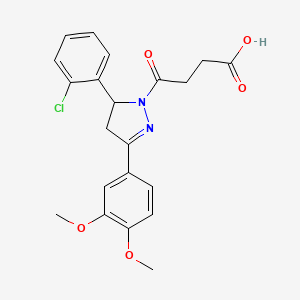

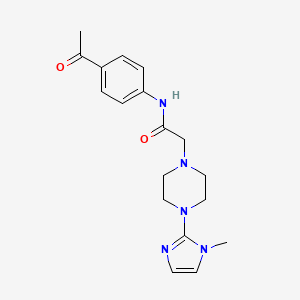

N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide is a useful research compound. Its molecular formula is C8H8F3N3OS and its molecular weight is 251.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

Research in analytical chemistry has focused on the detection and analysis of related compounds, especially in environmental samples. Zimmerman, Schneider, and Thurman (2002) developed methods for analyzing dimethenamid and flufenacet, along with their degradation products in natural water, using gas chromatography-mass spectrometry and high-performance liquid chromatography-electrospray mass spectrometry. These methodologies enable the detection of herbicides and their degradates at low concentrations, demonstrating the importance of analytical techniques in environmental monitoring and the potential relevance of similar approaches for N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide (Zimmerman et al., 2002).

Synthesis and Characterization of Heterocyclic Compounds

The synthesis and characterization of heterocyclic compounds, including those similar to this compound, have been a significant area of research. Kelly and Lang (1995) explored the synthesis of dimethyl sulfomycinamate, focusing on the chemistry of pyridine, thiazole, and oxazole heterocycles and their coupling reactions under palladium catalysis. This work highlights the complex synthetic routes involved in producing such compounds and the importance of heterocyclic chemistry in the development of new materials and pharmaceuticals (Kelly & Lang, 1995).

Potential Pharmaceutical Applications

While excluding direct references to drug use and side effects, it's worth noting that research into similar compounds has explored their potential pharmaceutical applications. For example, studies on trifluoromethylazoles and their pKa determination via 19F NMR spectroscopy by Jones et al. (1996) provide insights into the physicochemical properties that influence the biological activity of these compounds. Such research underscores the relevance of detailed chemical investigations for developing new drugs and understanding their mechanisms of action (Jones et al., 1996).

Wirkmechanismus

Target of Action

The primary target of (E)-N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide, also known as Trifluoroacetyl-Tripeptide-2 (TT2), is the cellular senescence process . TT2 is known to decrease the synthesis of progerin, a protein that induces cellular senescence . It also increases the production of proteoglycans, which are involved in cell-matrix interactions .

Mode of Action

TT2 interacts with its targets by modulating the synthesis of key proteins. It decreases the synthesis of progerin, thereby reducing cellular senescence . Simultaneously, it increases the production of proteoglycans, enhancing cell-matrix interactions .

Biochemical Pathways

It is known that tt2 influences the cellular senescence process and the production of proteoglycans . These processes are part of complex biochemical pathways involving multiple proteins and signaling molecules.

Pharmacokinetics

The trifluoroacetyl group in its structure is known to enhance the peptide’s bioavailability . This group improves the peptide’s interaction with skin receptors and cellular components, thereby potentiating its biological activity .

Result of Action

The action of TT2 results in a decrease in cellular senescence and an increase in the production of proteoglycans . This leads to a reduction in wrinkles and an increase in the firmness of the tissue .

Eigenschaften

IUPAC Name |

N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3OS/c1-14(2)4-13-7-12-3-5(16-7)6(15)8(9,10)11/h3-4H,1-2H3/b13-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNJOKGSZCXXBT-YIXHJXPBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC=C(S1)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=NC=C(S1)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-tert-butyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897983.png)

![6-(furan-2-yl)-2-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2897986.png)

![1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2897988.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide](/img/structure/B2897990.png)

![2-(Bromomethyl)bicyclo[2.2.2]octane](/img/structure/B2897994.png)

![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2897999.png)

![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2898003.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide](/img/structure/B2898005.png)